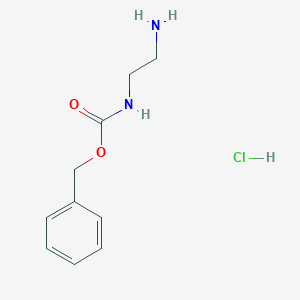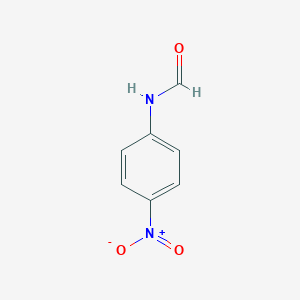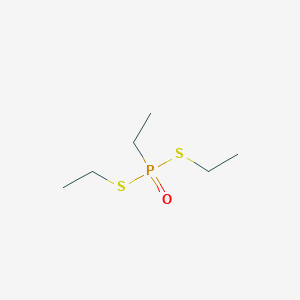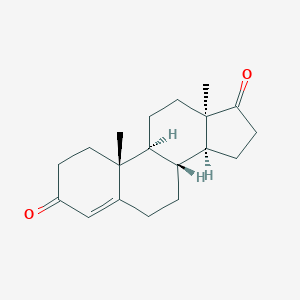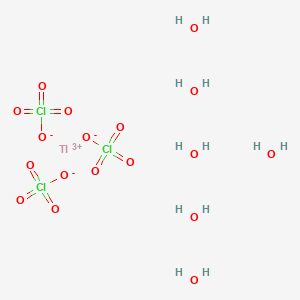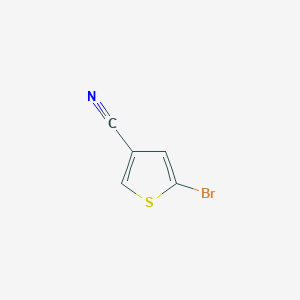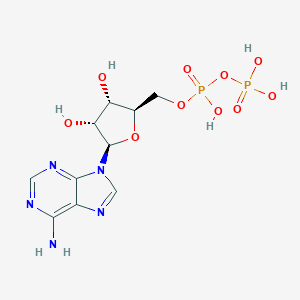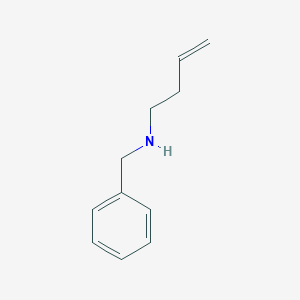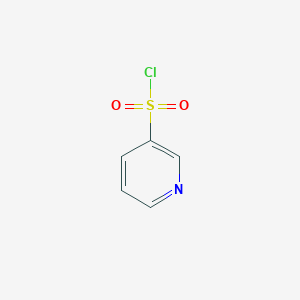
Pyridine-3-sulfonyl chloride
Descripción general
Descripción
Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives with anti-proliferative activity against negative breast cancer cells .
Synthesis Analysis
The synthesis of Pyridine-3-sulfonyl chloride can be achieved by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt . Another method involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .Molecular Structure Analysis
The molecular formula of Pyridine-3-sulfonyl chloride is C5H4ClNO2S. Its molecular weight is 177.61 .Chemical Reactions Analysis
The reaction of Pyridine-3-sulfonyl chloride involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride . The synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides .Physical And Chemical Properties Analysis
Pyridine-3-sulfonyl chloride is a liquid with a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Industrial Production
Pyridine-3-sulfonyl chloride can be produced in an industrial process that is readily applicable, produces a reduced amount of byproduct, and yields higher production compared to conventional methods . The production method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, causing the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .
Derivatization Agent
Pyridine-3-sulfonyl chloride can be used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in an aqueous medium . This makes it a valuable tool in biochemical research and drug metabolism studies.
Steroidal Estrogen Analysis
In biological samples, Pyridine-3-sulfonyl chloride can be used to enhance the sensitivity of steroidal estrogens . This is particularly useful in endocrinology and medical research, where accurate detection and quantification of these hormones are crucial.
Bisphenol Analysis
Pyridine-3-sulfonyl chloride can be used to enhance the sensitivity of bisphenols in beverages for their subsequent determination by high performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . This application is particularly relevant in food safety and environmental science, where monitoring bisphenol levels is important.
Estrogen Metabolite Biomarker Analysis
Estrogen metabolites are important biomarkers to evaluate cancer risks and metabolic diseases . Due to their low physiological levels, a sensitive and accurate method is required, especially for the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans . Pyridine-3-sulfonyl chloride can be used in this context to enhance the detection sensitivity.
Organic Chemistry Research
Pyridine-3-sulfonyl chloride falls under the category of heterocyclic compounds containing six-membered rings, not condensed with other rings, with one nitrogen atom as the only ring hetero atom and three or more double bonds between ring members or between ring members and non-ring members . Therefore, it is of interest in organic chemistry research, particularly in the study of heterocyclic compounds.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives . It is primarily targeted towards the formation of these derivatives, which have been found to exhibit anti-proliferative activity against negative breast cancer cells .
Mode of Action
The mode of action of Pyridine-3-sulfonyl chloride involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process is used to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Biochemical Pathways
The biochemical pathways affected by Pyridine-3-sulfonyl chloride are primarily related to the synthesis of pyrimidine derivatives . These derivatives can then interact with various biochemical pathways in the body, particularly those related to the proliferation of breast cancer cells .
Result of Action
The primary result of the action of Pyridine-3-sulfonyl chloride is the formation of pyrimidine derivatives . These derivatives have been found to exhibit anti-proliferative activity against negative breast cancer cells , indicating a potential therapeutic application.
Action Environment
The action of Pyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can easily hydrolyze and deteriorate when exposed to water . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
Propiedades
IUPAC Name |
pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNYKLYADJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936483 | |
| Record name | Pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-sulfonyl chloride | |
CAS RN |
16133-25-8 | |
| Record name | 3-Pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Pyridine-3-sulfonyl chloride in chemical synthesis?
A1: Pyridine-3-sulfonyl chloride (3-PSC) is a versatile reagent in organic synthesis. It is primarily used as a dehydrating agent in condensation reactions to form amides from carboxylic acids and amines. [] This reagent is also widely employed in derivatizing compounds, particularly those containing phenolic hydroxyl groups, to enhance their detectability in analytical techniques like mass spectrometry. [, , ]
Q2: Can you elaborate on the use of Pyridine-3-sulfonyl chloride in analytical chemistry?
A2: Pyridine-3-sulfonyl chloride is highly effective in derivatizing compounds like bisphenol A (BPA) and its analogs, improving their ionization efficiency for mass spectrometry analysis. [, ] This derivatization significantly enhances sensitivity, allowing for the detection and quantification of these compounds, even at trace levels in complex matrices like breast milk. []
Q3: Are there any studies on the stability of Pyridine-3-sulfonyl chloride derivatives?
A3: Yes, research indicates that derivatives of bisphenol A and its analogs, when derivatized with Pyridine-3-sulfonyl chloride, demonstrate good stability. These derivatives have shown resilience to multiple freeze/thaw cycles, short-term storage at room temperature, and long-term cold storage, underscoring their suitability for analytical applications. []
Q4: Beyond amides and derivatization, what other reactions is Pyridine-3-sulfonyl chloride involved in?
A4: Research from 1970 showcases the reactivity of Pyridine-3-sulfonyl chloride in synthesizing various compounds. It reacts with hydrazine to yield a hydrazide, which acts as a precursor to semicarbazides and a range of hydrazones. [] Furthermore, reacting Pyridine-3-sulfonyl chloride with sodium azide forms an azide, demonstrating its versatility in generating diverse chemical entities. []
Q5: How does the structure of Pyridine-3-sulfonyl chloride influence its reactivity?
A5: The presence of the sulfonyl chloride group (-SO2Cl) on the pyridine ring is key to its reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack. This allows it to readily react with amines to form amides, or with hydrazine and sodium azide to yield other useful intermediates. [, ] Additionally, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, further contributing to its reactivity.
Q6: Has Pyridine-3-sulfonyl chloride been used in developing any specific types of compounds?
A6: Yes, research indicates its utility in preparing triazolopyrimidine derivatives, specifically 2,6-dimethoxy-N-(8-chloro-5-methoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) benzenesulfonamide and 2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) pyridine-3-sulfonamide. [] These compounds exhibit herbicidal properties, highlighting the potential of Pyridine-3-sulfonyl chloride in agricultural chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


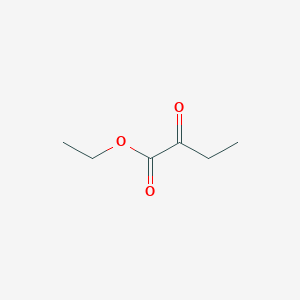
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
